

# Utilizing Ofloxacin Hydrochloride as a Reference Standard in Chromatographic Analysis

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## Compound of Interest

Compound Name: *Ofloxacin Hydrochloride*

Cat. No.: *B055190*

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## Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

**Ofloxacin Hydrochloride**, a synthetic fluoroquinolone antibacterial agent, is widely used in pharmaceutical formulations.<sup>[1]</sup> Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of medicinal products. High-Performance Liquid Chromatography (HPLC) is a predominant analytical technique for the determination of Ofloxacin in bulk drugs and pharmaceutical dosage forms, where a well-characterized **Ofloxacin Hydrochloride** reference standard is indispensable.<sup>[2]</sup> This document provides detailed application notes and protocols for the use of **Ofloxacin Hydrochloride** as a reference standard in chromatography.

## Characteristics of Ofloxacin Hydrochloride Reference Standard

An ideal reference standard for **Ofloxacin Hydrochloride** should be of high purity and well-characterized. Pharmaceutical secondary standards are often used, which are traceable to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).<sup>[2]</sup> These standards are certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for quality control and analytical method development.<sup>[2]</sup>

Key Properties:

- Chemical Name:  $(\pm)$ -9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride[3]
- Molecular Formula:  $C_{18}H_{20}FN_3O_4 \cdot HCl$
- Molecular Weight: 397.8 g/mol

## Experimental Protocols

The following protocols are generalized from various validated HPLC methods for the analysis of Ofloxacin. Researchers should verify the suitability of a specific method for their sample matrix and instrumentation.

### Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for the quantification of Ofloxacin in samples.

Protocol:

- Stock Solution (e.g., 1000  $\mu$ g/mL): Accurately weigh about 25 mg of **Ofloxacin Hydrochloride** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of the mobile phase or methanol) and make up to the volume. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a desired concentration range for calibration (e.g., 5-50  $\mu$ g/mL).[4][5]

### Sample Preparation (from Tablets)

This protocol describes the extraction of Ofloxacin from a tablet formulation.

Protocol:

- Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

- Accurately weigh a portion of the powder equivalent to a specific amount of Ofloxacin (e.g., 20 mg) and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45  $\mu$ m syringe filter to remove any undissolved excipients before injecting it into the HPLC system.[\[6\]](#)
- Further dilutions may be necessary to bring the concentration of Ofloxacin within the calibration range.

## Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Ofloxacin analysis. The choice of column and mobile phase can be adapted based on available resources and desired separation characteristics.

Example HPLC Method Parameters:

Parameter	Condition 1	Condition 2	Condition 3
Column	Qualisil BDS C18 (250mm × 4.6mm, 5µm)[3]	Polaris C18 (150 x 4.6 mm, 5 µm)	Hypersil silica C18 (250 mm × 4.6 mm, 5 µ)[4]
Mobile Phase	Buffer (0.02 M KH <sub>2</sub> PO <sub>4</sub> , pH 3.2 with OPA) : Methanol : Acetonitrile (75:15:10 v/v)[3]	Buffer (0.01 M Ammonium acetate, pH 3 with H <sub>3</sub> PO <sub>4</sub> ) : Acetonitrile (80:20 v/v)	Water : Methanol (10:90 v/v)[4]
Flow Rate	1.0 mL/min[3]	1.0 mL/min[4]	1.2 mL/min[7]
Detection	UV at 294 nm[3]	UV at 270 nm[4]	Fluorescence (Ex: 285 nm, Em: 460 nm)[7]
Injection Volume	20 µL	1.0 µL	20 µL
Column Temp.	Ambient	Ambient	25 °C[6]
Retention Time	~4.3 min[3]	Not specified	Not specified

## Data Presentation and System Suitability

### System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria to ensure the validity of the results.

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[8]
Theoretical Plates	Not less than 2000
Relative Standard Deviation (RSD) for replicate injections	Not more than 2.0%[8]

## Method Validation Parameters

A summary of quantitative data from validated methods for **Ofloxacin Hydrochloride** analysis is presented below. These parameters demonstrate the reliability of the chromatographic methods.

Parameter	Result	Reference
Linearity Range	10-30 µg/mL	
5–30 µg/ml	[4]	
10-50 mcg/ml		
Correlation Coefficient ( $r^2$ )	> 0.999	
Accuracy (% Recovery)	97.6% - 92.9%	[3][9]
95% - 105%	[5]	
Precision (%RSD)	< 2.0%	[3]
Limit of Detection (LOD)	1.31 ng/mL (in plasma)	[10]
Limit of Quantification (LOQ)	4 ng/mL (in plasma)	[10]

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Ofloxacin using a reference standard.

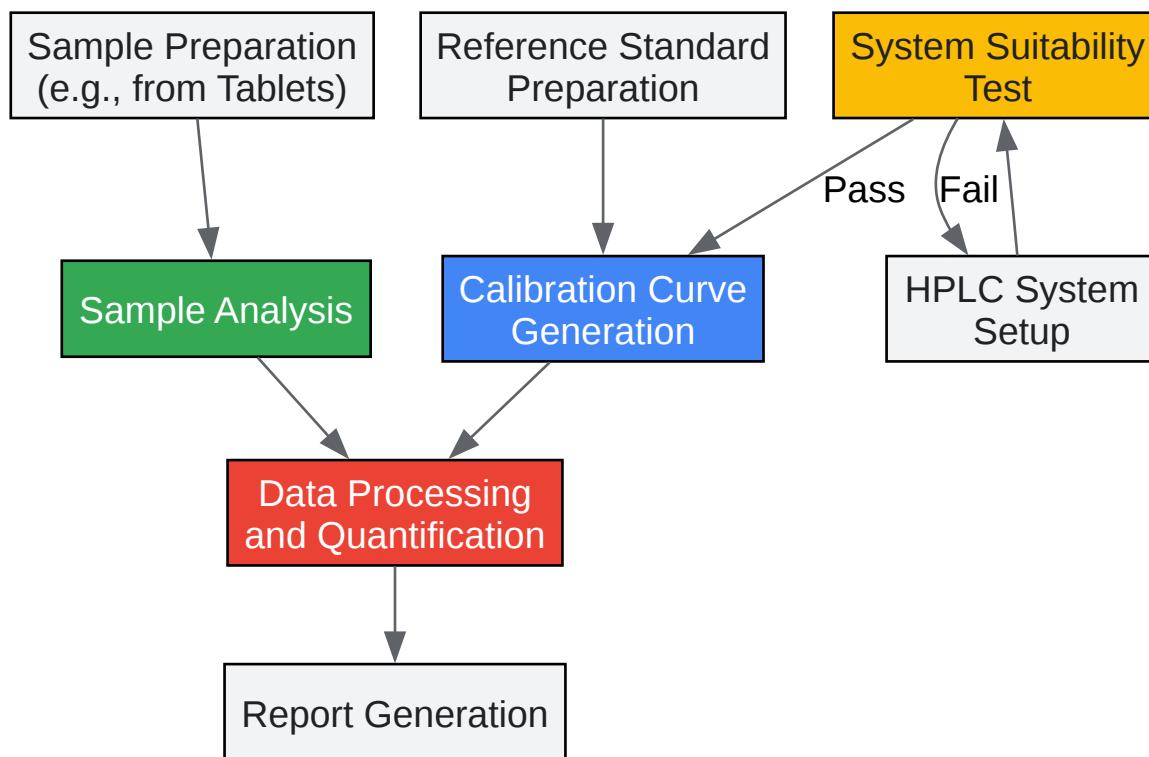


Figure 1: General Workflow for Ofloxacin Analysis

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Caption: General Workflow for Ofloxacin Analysis.

## Logical Relationship for Quantification

The diagram below outlines the logical relationship for calculating the concentration of Ofloxacin in a sample.

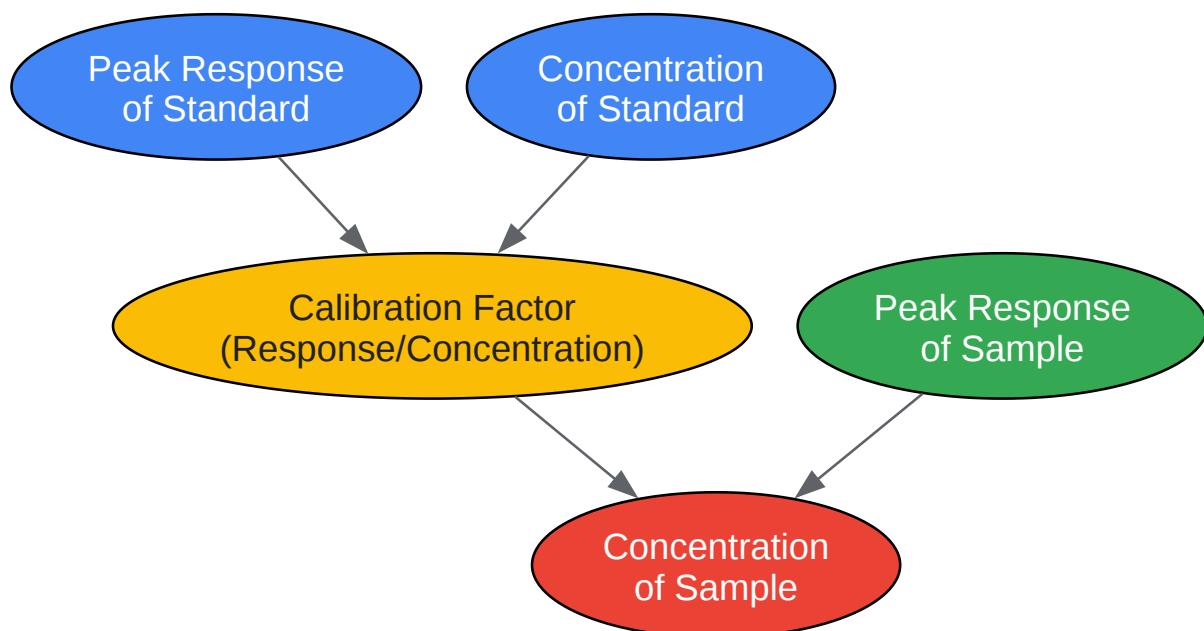


Figure 2: Logical Relationship for Quantification

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Caption: Logical Relationship for Quantification.

## Conclusion

The use of a certified **Ofloxacin Hydrochloride** reference standard is fundamental for the accurate and reliable quantification of this active pharmaceutical ingredient in various matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to validated chromatographic methods and system suitability criteria is essential for ensuring the integrity of analytical results.

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